alpha-Methyl-2-phenanthreneacetic acid
Description
α-Methyl-2-phenanthreneacetaldehyde (CAS: 40452-15-1) is a polycyclic aromatic compound featuring a phenanthrene backbone substituted with a methyl group and an acetaldehyde functional group at the 2-position. Its molecular formula is C₁₇H₁₄O, with a molar mass of 234.29 g/mol .
Properties
CAS No. |
40452-14-0 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-phenanthren-2-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-11H,1H3,(H,18,19) |
InChI Key |
JZLURVIGARJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-phenanthreneacetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of phenanthrene followed by subsequent methylation and carboxylation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-2-phenanthreneacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenanthrene-2-carboxylic acid.
Reduction: Formation of alpha-Methyl-2-phenanthrenemethanol.
Substitution: Formation of halogenated derivatives of phenanthrene.
Scientific Research Applications
Alpha-Methyl-2-phenanthreneacetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-2-phenanthreneacetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds are selected for comparison based on shared aromatic backbones or acetic acid/aldehyde functionalities:
(R)-(-)-α-Methoxyphenylacetic Acid (CAS: 3966-32-3)
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Functional Groups : Methoxy (-OCH₃) and carboxylic acid (-COOH) attached to a benzene ring.
- Applications : Used in chiral resolution processes and as a precursor in pharmaceutical synthesis due to its stereochemical properties .
2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid
- Functional Groups : Sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) groups.
- Applications : Derivatives of phenylacetic acid with sulfonamide groups are critical in antibiotics like ampicillin and cephalexin, where they enhance bacterial cell wall inhibition .
Ethyl 2-(Diethylamino)-2-phenylacetate (CAS: 2059944-97-5)
- Molecular Formula: C₁₄H₂₁NO₂
- Molecular Weight : 235.32 g/mol
- Functional Groups : Ester (-COOEt) and tertiary amine (-N(CH₂CH₃)₂).
- Applications: Likely employed as a synthetic intermediate for amino acid derivatives or bioactive molecules .
α-Methyl-2-phenanthreneacetaldehyde (CAS: 40452-15-1)
- Functional Groups : Aldehyde (-CHO) and methyl (-CH₃) on a phenanthrene scaffold.
Physicochemical and Reactivity Profiles
Key Observations :
- Aromatic Backbone : The phenanthrene system in α-Methyl-2-phenanthreneacetaldehyde increases steric hindrance and reduces solubility in polar solvents compared to smaller benzene-based analogs.
- Functional Group Reactivity : Aldehydes (e.g., α-Methyl-2-phenanthreneacetaldehyde) undergo nucleophilic addition reactions, whereas carboxylic acids (e.g., (R)-(-)-α-Methoxyphenylacetic acid) participate in acid-base or condensation reactions.
- Pharmaceutical Relevance: Sulfonamide and amino derivatives (e.g., 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid) are more directly linked to bioactive applications than the aldehyde .
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